2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole group, a pyrroloquinoxaline core, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole moiety to the core structure.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
The uniqueness of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21N5O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-17-10-11-20-21(12-17)34-15-33-20)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-16-6-2-1-3-7-16/h1-12H,13-15,27H2,(H,28,32) |
InChI Key |
TWEZOFANBBJQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.